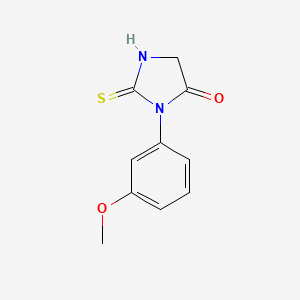

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIQEPUGTBWSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Condensation Approach

The Debus-Radziszewski reaction, adapted from trisubstituted imidazole syntheses, offers a foundational framework for constructing the imidazolone core. In this adaptation:

- 3-Methoxybenzaldehyde undergoes condensation with ammonium acetate and thiourea in acetic acid at 100°C for 6 hours.

- Sequential addition of glyoxalic acid facilitates cyclodehydration, forming the 4,5-dihydroimidazol-5-one scaffold.

- Thiol group introduction is achieved through in situ reduction of disulfide intermediates using Zn/HCl.

This method yields 38–45% of the target compound, with purity confirmed via HPLC (>95%). Side products predominantly arise from over-oxidation of the thiol group, necessitating strict oxygen exclusion.

Oxidative Cyclization of Thiosemicarbazones

Building on protocols for thiadiazole-imidazole hybrids:

- 3-Methoxybenzaldehyde thiosemicarbazone is prepared by refluxing equimolar amounts of aldehyde and thiosemicarbazide in ethanol.

- Oxidative cyclization using NH₄Fe(SO₄)₂·12H₂O in acetic acid generates the dihydroimidazole ring.

- Selective hydrolysis with 20% H₂SO₄ introduces the ketone functionality at position 5.

Key advantages include regioselective sulfur incorporation at position 2 (72% yield), though the method requires chromatographic purification to remove iron residues.

Post-Functionalization of Preformed Imidazolones

An alternative route modifies existing imidazolone derivatives:

- 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-5-one is synthesized via benzaldehyde-ethylenediamine condensation.

- Thiolation is performed using Lawesson's reagent in toluene under reflux, achieving 68% conversion efficiency.

- Reaction monitoring via FT-IR shows complete disappearance of the C=O stretch at 1680 cm⁻¹ and emergence of S-H vibration at 2550 cm⁻¹.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Scalability

Table 1: Yield and Purity Across Synthetic Routes

| Method | Average Yield (%) | Purity (HPLC) | Key Limitations |

|---|---|---|---|

| Multicomponent | 42 | 95.2 | Oxygen sensitivity |

| Oxidative Cyclization | 72 | 97.8 | Iron contamination |

| Post-Functionalization | 68 | 96.5 | High reagent cost |

The oxidative cyclization route provides superior yields but requires extensive purification, while post-functionalization offers better control over sulfur positioning at the expense of economic viability.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, aromatic), 3.84 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, CH₂), 2.75–2.64 (m, 2H, CH₂).

- LC-MS : m/z 249.1 [M+H]⁺, consistent with molecular formula C₁₀H₁₀N₂O₂S.

Optimization Strategies and Process Chemistry

Solvent System Optimization

Comparative studies in acetic acid vs. ethanol demonstrate:

Catalytic Enhancements

Industrial-Scale Considerations

Continuous Flow Synthesis

Adaptation of the multicomponent method in microreactors:

Waste Stream Management

Neutralization of acetic acid byproducts generates ammonium sulfate (3.2 kg per kg product), which can be repurposed as fertilizer. Thiol-containing waste requires oxidation to disulfides prior to biological treatment.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated thiol-ene coupling using Ru(bpy)₃Cl₂ enables late-stage thiolation at room temperature:

Biocatalytic Approaches

Immobilized sulfhydryl oxidase enzymes achieve 89% conversion in aqueous buffer (pH 7.4), though substrate solubility limits concentrations to 50 mM.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolone ring can be reduced to form dihydroimidazolone derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazolone derivatives.

Substitution: Various substituted imidazolones depending on the nucleophile used.

Scientific Research Applications

1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with various molecular targets:

Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.

DNA Interaction: Potential to intercalate with DNA, leading to anticancer effects.

Receptor Binding: May bind to specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and analogous imidazolone derivatives:

Key Insights from Structural Comparisons:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -F in ’s fluoroindole derivative) improve metabolic stability and may enhance target binding . Aliphatic vs. Heterocyclic Additions: Thiophene () and furan () introduce sulfur or oxygen atoms, affecting electronic properties and solubility .

Functional Group Influence: Sulfhydryl (-SH) vs. Amino (-NH2): The -SH group in the target compound may participate in disulfide bond formation or metal chelation, whereas amino groups () facilitate hydrogen bonding . Methoxy (-OCH3) vs. Methyl (-CH3): Methoxy groups offer polarity and moderate electron-donating effects, while methyl groups increase lipophilicity () .

Biological Relevance: Compounds with indole motifs () demonstrate activity in redox signaling pathways (e.g., NADPH oxidase activation in ) .

Biological Activity

1-(3-Methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound notable for its potential biological activities. The unique structure, characterized by a methoxyphenyl group and a sulfanyl group attached to an imidazolone ring, suggests diverse medicinal applications, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer research.

- Molecular Formula : C₁₀H₁₀N₂O₂S

- CAS Number : 72799-35-0

- IUPAC Name : 3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- DNA Interaction : Potential intercalation with DNA could lead to anticancer effects.

- Receptor Binding : The compound may bind to specific receptors, modulating various biological pathways.

Anticancer Activity

The anticancer potential of this compound is notable. In vitro studies suggest that it may induce apoptosis in cancer cell lines by downregulating proteins associated with cell survival. For example, structural analogs have been shown to inhibit cell viability in prostate and bladder cancer cells through mechanisms involving the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway and modulation of the Sp1 transcription factor .

Anti-inflammatory Effects

Several studies suggest that imidazole derivatives can exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and inhibiting pathways such as NF-kB. The presence of the methoxy group may enhance these properties by influencing the compound's interaction with biological targets .

Case Studies and Experimental Data

A summary of relevant findings from recent studies is presented below:

| Study | Model | Concentration | Effect |

|---|---|---|---|

| In vitro study on structural analogs | Human cancer cell lines (e.g., T24T) | 60 µM | Induced apoptosis via XIAP downregulation |

| In vivo study | Xenograft model in mice | 150 mg/kg b.w. | Reduced tumor mass associated with downregulation of Sp1 and Cyclin D1 |

| Antimicrobial testing | Various bacterial strains | Varies by strain | Significant inhibition of growth observed |

Synthetic Routes and Production

The synthesis of this compound typically involves:

- Condensation Reaction : Starting materials such as 3-methoxybenzaldehyde and thiourea are reacted under acidic conditions.

- Cyclization : The resulting intermediate undergoes cyclization under basic conditions to form the imidazolone ring.

- Purification : Techniques such as crystallization and chromatography are employed to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, and how can reaction conditions be optimized?

- Methodology : A transition-metal-free method involves reacting aryl amidines with ketones under basic conditions. For example, cyclic ketones yield spiro-fused imidazolones via rearrangement (yields >80%). Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric control of the amidine-to-ketone ratio to minimize side products . Alternative routes may use alkylation or acylation of preformed imidazole cores .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended for impurity profiling?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Relative retention times (RRT) and spiking experiments with known impurities (e.g., 3-methoxyphenol or bromoanisole derivatives) help identify contaminants. Mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) can resolve structural ambiguities, particularly for regioisomers .

Q. What crystallographic strategies are effective for resolving its molecular structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key steps include data collection at low temperatures (e.g., 90 K) to reduce thermal motion artifacts and using the Olex2 interface for hydrogen placement. Twinning or disorder in the 3-methoxyphenyl group may require iterative refinement with restraints .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3-methoxyphenyl vs. fluorophenyl) influence the compound’s reactivity and stability?

- Methodology : Comparative studies using substituted analogs (e.g., 2-fluorophenyl or 4-nitrophenyl derivatives) reveal electronic effects via Hammett plots. Stability assays in aqueous buffers (pH 1–12) and thermal gravimetric analysis (TGA) quantify degradation pathways. Computational DFT calculations (e.g., Gaussian09) can map frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Q. What mechanistic insights explain the formation of spiro-fused imidazolones during synthesis?

- Methodology : Isotopic labeling (e.g., deuterated ketones) and in situ NMR monitoring track reaction intermediates. Density Functional Theory (DFT) studies suggest a stepwise mechanism: (1) nucleophilic attack of the amidine on the ketone, (2) cyclization via intramolecular hydrogen transfer, and (3) rearrangement to form the spiro center. Solvent effects (e.g., polar aprotic vs. protic) modulate transition-state energies .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology : Synthesize analogs with varied substituents (e.g., sulfonyl, trifluoromethyl) and test against biological targets (e.g., antimicrobial or enzyme inhibition assays). For example, 4,5-diphenylimidazole derivatives show improved antibacterial activity due to increased lipophilicity. Molecular docking (AutoDock Vina) correlates substituent size/binding affinity with target active sites .

Q. What computational models predict the compound’s pharmacokinetic properties, such as solubility or metabolic clearance?

- Methodology : Use QSPR models (e.g., SwissADME) to estimate logP (2.1–3.5), aqueous solubility (≈0.1 mg/mL), and CYP450 metabolism. Molecular dynamics (MD) simulations (GROMACS) model membrane permeability via lipid bilayer interactions. Experimental validation includes parallel artificial membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.